3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride
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Overview
Description
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is known for its unique structure, which includes a benzodioxepin ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride typically involves the cyclization of 1,2-di(cyanomethoxy)benzene. This process includes the following steps :
Thorpe Cyclization: 1,2-di(cyanomethoxy)benzene undergoes Thorpe cyclization to form an enamino nitrile.
Hydrolysis: The enamino nitrile is hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Reduction: The ketone intermediate is reduced to form the amino alcohol.
Formation of Hydrochloride Salt: The amino alcohol is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodioxepin derivatives, which can have different functional groups attached to the benzodioxepin ring .
Scientific Research Applications
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a β-adrenergic stimulant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases due to its bronchial dilator activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride involves its interaction with β-adrenergic receptors. The compound acts as a β-adrenergic stimulant, leading to the activation of these receptors and subsequent physiological responses. This includes the relaxation of bronchial smooth muscles, making it a potential candidate for treating respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine hydrochloride
Uniqueness
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is unique due to its specific substitution pattern on the benzodioxepin ring, which imparts distinct chemical and biological properties. Its ability to act as a β-adrenergic stimulant sets it apart from other similar compounds, making it valuable for specific research and therapeutic applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMVGWLAZXOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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